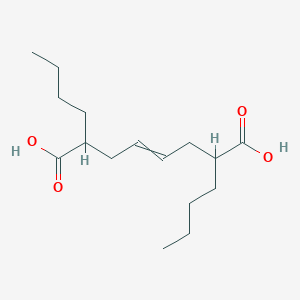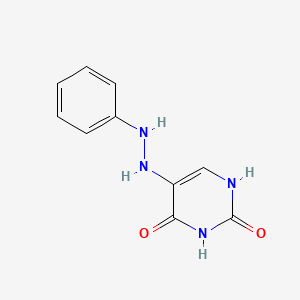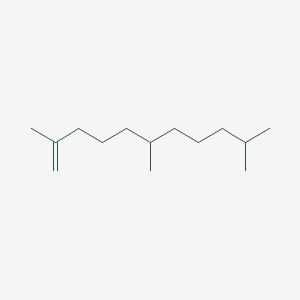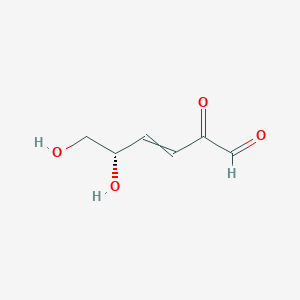![molecular formula C15H18N2 B14692850 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 24716-27-6](/img/structure/B14692850.png)
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a chemical compound that features both an indole and a dihydropyridine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, while dihydropyridines are known for their biological properties and are present in several pharmaceutical agents . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the dihydropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens for the indole ring and nucleophiles for the dihydropyridine moiety.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and dihydropyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole and dihydropyridine derivatives with various functional groups.
科学研究应用
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release . These interactions contribute to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is unique due to its combination of indole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
24716-27-6 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
3-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C15H18N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h1-4,6-7,12,16H,5,8-11H2 |
InChI 键 |
ICORRYRZEHWNOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1)CCC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)



![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)


![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)



